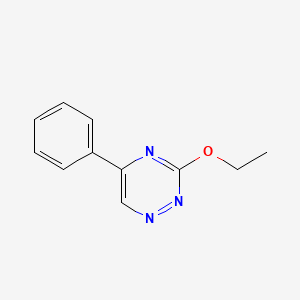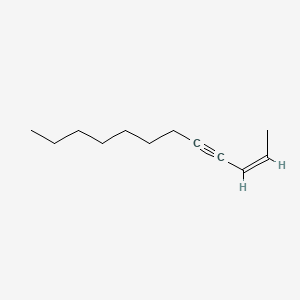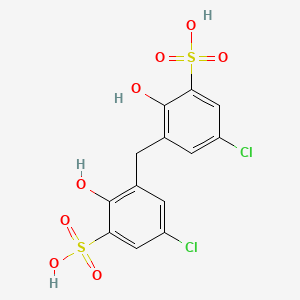
3,3'-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂O₈S₂. It is known for its unique structure, which includes two chlorinated hydroxybenzenesulphonic acid groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid typically involves the reaction of 5-chloro-2-hydroxybenzenesulphonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic rings. The reaction conditions often include a temperature range of 50-70°C and a pH of around 2-3 to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid, can also enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the sulfonic acid groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzenes without sulfonic acid groups.
Substitution: Formation of derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulfonic acid)
- 3,3’-Methylenebis(5-bromo-2-hydroxybenzenesulphonic) acid
- 3,3’-Methylenebis(5-iodo-2-hydroxybenzenesulphonic) acid
Uniqueness
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its brominated or iodinated counterparts. The presence of chlorine atoms enhances its antimicrobial properties and makes it a valuable compound in various applications .
Propiedades
Número CAS |
83817-55-4 |
|---|---|
Fórmula molecular |
C13H10Cl2O8S2 |
Peso molecular |
429.3 g/mol |
Nombre IUPAC |
5-chloro-3-[(5-chloro-2-hydroxy-3-sulfophenyl)methyl]-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H10Cl2O8S2/c14-8-2-6(12(16)10(4-8)24(18,19)20)1-7-3-9(15)5-11(13(7)17)25(21,22)23/h2-5,16-17H,1H2,(H,18,19,20)(H,21,22,23) |
Clave InChI |
BWTRVQLOHGVPIN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)S(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
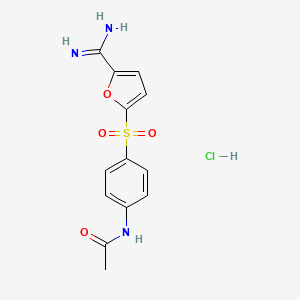
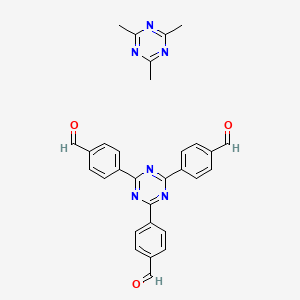
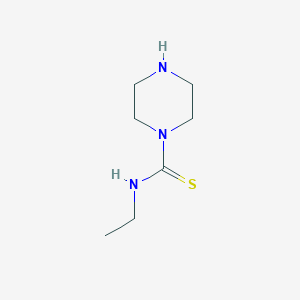
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)

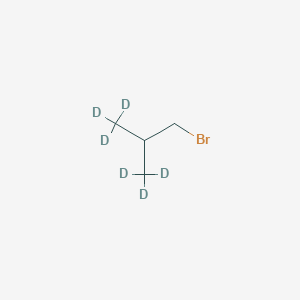
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
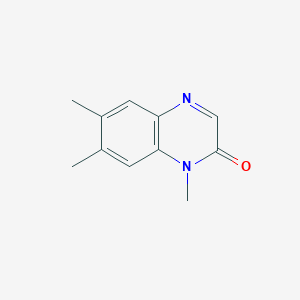
![1-[(2-Ethoxy-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B13791422.png)
![[9,9'-Bicarbazole]-3,3',6,6'-tetracarbaldehyde](/img/structure/B13791430.png)
![(2S)-2-[(1R,3aR,4E,7aS)-4-[[(1R,4S,6R)-4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B13791435.png)
